molecular formula C17H20N4OS B11070532 8-methyl-3-(2-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one

8-methyl-3-(2-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11070532
M. Wt: 328.4 g/mol
InChI Key: CWYORXVHNXIELJ-UHFFFAOYSA-N
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Description

  • The compound’s complex name suggests a fused heterocyclic structure, combining pyrimidine, thiazole, and pyrimidinone moieties.
  • It contains a hexahydrocyclopentapyrimidine ring system with a phenylethyl substituent and a methyl group.
  • The compound’s aromaticity arises from the indole-like structure within its fused rings.
  • Its potential biological activities make it an intriguing subject for research.
  • Preparation Methods

      Reaction Conditions: These would depend on the specific synthetic pathway chosen.

      Industrial Production: Unfortunately, industrial-scale production details are scarce due to its complexity and limited commercial applications.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions typical of indole derivatives, including electrophilic substitution, oxidation, and reduction.

      Common Reagents and Conditions: These would vary based on the specific reaction. For example

      Major Products: These depend on the specific reaction and substituents. For instance, nitration could yield a nitro-substituted derivative.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and novel synthetic routes.

      Biology: Exploring its potential as a bioactive compound (e.g., antiviral, anticancer).

      Medicine: Assessing its pharmacological properties and potential therapeutic applications.

      Industry: Evaluating its use in materials science or as a precursor for other compounds.

  • Mechanism of Action

    • This requires further research, but potential targets could include receptors, enzymes, or cellular pathways.
    • The compound’s unique structure may influence its mode of action.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C17H20N4OS

    Molecular Weight

    328.4 g/mol

    IUPAC Name

    4-methyl-11-(2-phenylethyl)-5-thia-2,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),6-dien-8-one

    InChI

    InChI=1S/C17H20N4OS/c1-12-9-21-15-14(16(22)19-17(21)23-12)10-20(11-18-15)8-7-13-5-3-2-4-6-13/h2-6,12,18H,7-11H2,1H3

    InChI Key

    CWYORXVHNXIELJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1CN2C3=C(CN(CN3)CCC4=CC=CC=C4)C(=O)N=C2S1

    Origin of Product

    United States

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